Procyanidin B8

Übersicht

Beschreibung

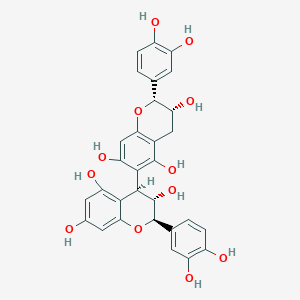

Procyanidin B8 is a type of proanthocyanidin, specifically a B-type procyanidin. It is a dimer composed of catechin and epicatechin units linked by a (4α→6) bond. This compound is naturally found in grape seeds and beer . Procyanidins are known for their antioxidant properties and are widely studied for their potential health benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Procyanidin B8 can be synthesized through the condensation of catechin and epicatechin units. The synthesis involves the formation of a (4α→6) bond between the two flavan-3-ol units. This process can be catalyzed by acids or enzymes under controlled conditions to ensure the correct linkage and stereochemistry.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as grape seeds. The extraction process includes solvent extraction, purification, and concentration steps. Solvents like methanol, ethanol, and water are commonly used, and the extracts are often purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Procyanidin B8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Procyanidin B8 has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anticancer properties .

Chemistry: In chemistry, this compound is studied for its potential to act as a natural antioxidant in various applications, including food preservation and cosmetics.

Biology: In biological research, this compound is investigated for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.

Medicine: In medicine, this compound is explored for its potential therapeutic effects in treating chronic diseases such as cardiovascular diseases, cancer, and metabolic disorders .

Industry: In the industrial sector, this compound is used in the development of functional foods, dietary supplements, and natural health products.

Wirkmechanismus

Procyanidin B8 exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress . It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins . Additionally, this compound can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

- Procyanidin B1

- Procyanidin B2

- Procyanidin B3

- Procyanidin B4

Biologische Aktivität

Procyanidins are a class of polyphenolic compounds, primarily found in various plants, including fruits, seeds, and bark. Among these, Procyanidin B8 (PB8) has garnered attention for its potential biological activities, particularly in cancer prevention, anti-inflammatory effects, and cardiovascular health. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound is a dimeric procyanidin composed of two catechin units linked via a C4-C6 bond. Its molecular formula is , and it has a molecular weight of 578.52 g/mol. The structural features of PB8 contribute to its biological activities, particularly its antioxidant properties.

Antioxidant Activity

Procyanidins exhibit significant antioxidant capabilities, which are crucial for neutralizing free radicals and reducing oxidative stress. PB8 has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is essential in mitigating the progression of various diseases, including cancer and cardiovascular disorders.

Cancer Chemopreventive Potential

Research indicates that this compound may play a role in cancer prevention through several mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that PB8 can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), prostate (DU145), and colorectal cancer cells (HT-29) . This effect is mediated through the modulation of cell cycle regulators such as cyclin D1 and CDK4.

- Induction of Apoptosis : PB8 induces apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2 . For instance, in MDA-MB-231 breast cancer cells, PB8 treatment led to increased Bax/Bcl-2 ratios, promoting apoptotic cell death.

- Inhibition of Metastasis : PB8 has been reported to reduce the expression of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis . By inhibiting MMP-2 and MMP-9 expression, PB8 may help prevent tumor spread.

Anti-inflammatory Effects

Procyanidins, including PB8, exhibit anti-inflammatory properties by modulating key signaling pathways:

- NF-κB Pathway : PB8 inhibits the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses . By suppressing NF-κB activation, PB8 can reduce the expression of pro-inflammatory cytokines.

- Chondroprotective Effects : In osteoarthritis models, PB8 has demonstrated the ability to protect cartilage integrity by reducing inflammatory markers such as interleukin (IL)-1β and vascular endothelial growth factor (VEGF) . This chondroprotective effect suggests potential therapeutic applications for joint-related disorders.

Cardiovascular Health

Procyanidins are known to improve cardiovascular health through various mechanisms:

- Endothelial Function : PB8 enhances endothelial function by improving nitric oxide bioavailability and reducing oxidative stress . This effect is vital for maintaining vascular health and preventing atherosclerosis.

- Lipid Profile Improvement : Studies have shown that procyanidins can lower LDL cholesterol levels while increasing HDL cholesterol levels, contributing to better cardiovascular outcomes .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the beneficial effects of procyanidins in human health:

- Breast Cancer Study : A clinical trial involving women with early-stage breast cancer showed that supplementation with grape seed extract rich in procyanidins led to reduced tumor markers and improved quality of life .

- Osteoarthritis Management : In a mouse model of osteoarthritis, administration of procyanidin-rich extracts resulted in significant improvements in joint function and reduced cartilage degeneration compared to control groups .

- Cardiovascular Risk Reduction : A study on individuals at risk for cardiovascular disease found that daily intake of procyanidin-rich foods improved endothelial function and reduced arterial stiffness over three months .

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISZFQPFDAPGI-JJYFIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028816 | |

| Record name | Procyanidin B8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12798-60-6 | |

| Record name | Procyanidin B8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4926C35L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.